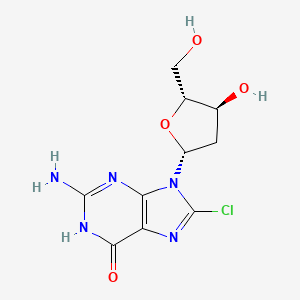

8-Chloro-2'-deoxyguanosine

描述

8-Chloro-2’-deoxyguanosine is an analogue of 2’-deoxyguanosine, where the hydrogen at position 8 of the guanine nucleobase is replaced by chlorine . This compound is a significant DNA adduct formed by the reaction of hypochlorous acid with DNA, often occurring in inflamed tissues . It has been detected in the liver DNA and urine of rats in inflammation models, indicating its potential role in inflammation-driven carcinogenesis .

准备方法

The synthesis of 8-Chloro-2’-deoxyguanosine typically involves the chlorination of 2’-deoxyguanosine. Hypochlorous acid, generated by myeloperoxidase in inflamed tissues, reacts with 2’-deoxyguanosine to form 8-Chloro-2’-deoxyguanosine .

化学反应分析

8-Chloro-2’-deoxyguanosine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form other chlorinated guanine derivatives.

Substitution: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

Miscoding: It can cause miscoding during DNA replication, leading to mutations.

Common reagents used in these reactions include hypochlorous acid for chlorination and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

科学研究应用

Biochemical Mechanisms of DNA Damage

8-Chloro-2'-deoxyguanosine is formed through the reaction of hypochlorous acid with DNA, leading to significant alterations in DNA structure and function. The presence of this compound can result in miscoding during DNA replication, which is critical for understanding mutagenesis and cancer development.

Inflammation-Driven Carcinogenesis

Research indicates that this compound plays a crucial role in inflammation-driven carcinogenesis. Its formation is often associated with inflammatory diseases where oxidative stress is prevalent.

Case Study Insights

- A study demonstrated that rats exposed to lipopolysaccharides exhibited elevated levels of 8-Cl-dG in liver DNA and urine, suggesting a direct link between inflammation and the formation of this mutagenic adduct .

- The miscoding frequency was quantified using two-phased polyacrylamide gel electrophoresis, revealing specific patterns of mutation associated with different DNA polymerases .

Biomarker for Inflammation

Due to its stable presence in biological fluids, this compound has emerged as a potential biomarker for monitoring inflammation and oxidative stress in clinical settings.

Clinical Relevance

- Elevated levels of 8-Cl-dG have been correlated with various inflammatory diseases, including cancer, making it a candidate for diagnostic applications.

- Its detection in urine samples provides a non-invasive method for assessing oxidative DNA damage related to chronic inflammatory conditions .

Chemical Research Applications

In chemical research, this compound is utilized to study the effects of chlorination on nucleosides and nucleotides.

Applications in Chemistry

- It serves as a model compound for investigating the chemical properties and reactivity of chlorinated nucleosides.

- Researchers employ this compound to explore potential therapeutic applications by designing analogs that may mitigate its mutagenic effects or enhance its biological activity.

Table 1: Summary of Mutagenic Properties of this compound

| DNA Polymerase | Miscoding Frequency (%) | Type of Mutation |

|---|---|---|

| Pol α | Low | dCMP incorporation |

| Pol κ | Moderate | One-base deletion |

| Pol η | High | dAMP and dTMP incorporation |

Table 2: Correlation Between Inflammation and Levels of this compound

| Condition | Detection Method | Sample Type | Result |

|---|---|---|---|

| Lipopolysaccharide-induced | HPLC | Urine | Elevated levels found |

| Chronic Inflammatory Disease | Mass Spectrometry | Blood | Significant correlation |

作用机制

The primary mechanism of action of 8-Chloro-2’-deoxyguanosine involves its incorporation into DNA, where it can cause miscoding during DNA replication. This miscoding can lead to mutations, contributing to carcinogenesis in inflamed tissues . The compound interacts with DNA polymerases, causing misincorporation of nucleotides opposite the lesion, which can result in G to C transversion mutations .

相似化合物的比较

8-Chloro-2’-deoxyguanosine is unique among chlorinated nucleosides due to its specific formation and effects on DNA replication. Similar compounds include:

8-Chloro-2’-deoxyadenosine: Another chlorinated nucleoside formed by the reaction of hypochlorous acid with DNA.

5-Chloro-2’-deoxycytidine: Formed by the chlorination of 2’-deoxycytidine, it can mimic 5-methylcytosine and perturb epigenetic signals.

These compounds share similar formation mechanisms but differ in their specific effects on DNA and their roles in biological processes.

生物活性

8-Chloro-2'-deoxyguanosine (8-Cl-dG) is a significant DNA adduct formed as a result of oxidative stress, particularly from hypochlorous acid (HOCl), which is produced during inflammatory responses. This compound has garnered attention due to its implications in mutagenesis and carcinogenesis, particularly in inflamed tissues. This article explores the biological activity of 8-Cl-dG, including its mechanisms of action, miscoding properties, and potential implications in cancer development.

Formation and Detection

8-Cl-dG is primarily formed by the reaction of HOCl with DNA. Studies have shown that it can be detected in biological samples such as liver DNA and urine from animal models subjected to inflammatory stimuli, such as lipopolysaccharide administration . This detection underscores its relevance in understanding inflammation-related carcinogenesis.

The biological activity of 8-Cl-dG is closely linked to its role as a mutagenic lesion. It interferes with normal DNA replication processes, leading to various types of misincorporation during DNA synthesis:

- DNA Polymerase Interaction : Research indicates that different human DNA polymerases (pol α, pol κ, and pol η) exhibit varying responses to 8-Cl-dG. For instance:

This variability in response suggests that the presence of 8-Cl-dG can lead to different mutation profiles depending on the polymerase involved.

Case Studies and Research Findings

Several studies have focused on the implications of 8-Cl-dG in cancer biology:

- Inflammation-Driven Carcinogenesis : A study highlighted that chronic inflammation is associated with increased levels of 8-Cl-dG in tissues, suggesting a link between persistent inflammatory states and cancer risk . The mutagenic properties of 8-Cl-dG may contribute to genetic alterations that drive tumorigenesis.

- Miscoding Properties : The miscoding frequency and specificity of 8-Cl-dG were quantitatively assessed using two-phased polyacrylamide gel electrophoresis (PAGE). The results indicated that the presence of this adduct could significantly alter the fidelity of DNA replication .

- Comparative Analysis with Other Lesions : In comparative studies, 8-Cl-dG was found to exhibit different base-pairing stabilities compared to other damaged nucleotides like 8-oxo-2'-deoxyguanosine, further emphasizing its unique role in mutagenesis .

Implications for Cancer Therapy

Given its mutagenic potential, understanding the biological activity of 8-Cl-dG could inform therapeutic strategies aimed at mitigating inflammation-related cancer risks. Targeting pathways that lead to the formation or repair of such lesions might provide avenues for cancer prevention or treatment.

Summary Table of Key Findings

| Characteristic | Details |

|---|---|

| Chemical Structure | C10H12ClN5O4 |

| Formation | Induced by hypochlorous acid during inflammation |

| Detection | Found in liver DNA and urine in inflamed models |

| DNA Polymerase Response | Varies by polymerase; significant miscoding observed |

| Cancer Association | Linked to increased mutation rates in inflamed tissues |

属性

IUPAC Name |

2-amino-8-chloro-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN5O4/c11-9-13-6-7(14-10(12)15-8(6)19)16(9)5-1-3(18)4(2-17)20-5/h3-5,17-18H,1-2H2,(H3,12,14,15,19)/t3-,4+,5+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMJGYHICYATNGZ-VPENINKCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)N=C2Cl)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C3=C(C(=O)NC(=N3)N)N=C2Cl)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。